molecular formula C11H9BCl3F4N3 B3034065 2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate CAS No. 1353251-02-1

2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B3034065
CAS No.: 1353251-02-1
M. Wt: 376.4 g/mol
InChI Key: OFZSSAMEWBERGY-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a useful research compound. Its molecular formula is C11H9BCl3F4N3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

Triazolium catalysts, which this compound is a type of, are used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular stetter reactions . This suggests that the compound could potentially interact with its targets to induce similar reactions.

Biochemical Pathways

It is known that triazole compounds can show versatile biological activities . This suggests that the compound could potentially affect multiple biochemical pathways in the body.

Pharmacokinetics

It is known that triazole derivatives have good pharmacokinetic and pharmacodynamic properties . This suggests that the compound could potentially have favorable ADME properties, contributing to its bioavailability.

Result of Action

It is known that triazole derivatives have significant biological properties including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the biological activity of triazole derivatives can be influenced by the design of the molecule . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by its structural characteristics and the environment in which it is used.

Properties

IUPAC Name

2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N3.BF4/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3,4)5/h4-6H,1-3H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZSSAMEWBERGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BCl3F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 6
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

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